molecular formula C24H25N3O3S2 B1223414 N-[4-({[(4-tert-butylphenyl)carbonyl]carbamothioyl}amino)-2-methoxyphenyl]thiophene-2-carboxamide

N-[4-({[(4-tert-butylphenyl)carbonyl]carbamothioyl}amino)-2-methoxyphenyl]thiophene-2-carboxamide

Cat. No. B1223414
M. Wt: 467.6 g/mol
InChI Key: DPWSSTXIHXLAII-UHFFFAOYSA-N
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Description

N-[4-[[[[(4-tert-butylphenyl)-oxomethyl]amino]-sulfanylidenemethyl]amino]-2-methoxyphenyl]-2-thiophenecarboxamide is an aromatic amide.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : A similar compound, tert-butyl N-{9-allyl-16-azido-13-(trifluoroacetyl)-4-[2-(trimethylsilyl)ethylsulfonyl]-4,9,13-triazahexadecyl]carbamate, demonstrates the application of synthesis techniques involving protecting groups. This study highlights the potential for complex synthesis routes applicable to N-[4-({[(4-tert-butylphenyl)carbonyl]carbamothioyl}amino)-2-methoxyphenyl]thiophene-2-carboxamide (Pak & Hesse, 1998).

  • Derivative Formation : Thiophene-3-carboxamide derivatives, similar in structure, have been shown to exhibit antibacterial and antifungal activities, indicating potential biological applications for N-[4-({[(4-tert-butylphenyl)carbonyl]carbamothioyl}amino)-2-methoxyphenyl]thiophene-2-carboxamide in drug discovery (Vasu et al., 2005).

  • Crystal Structure and Activity : The synthesis and crystal structure of a related compound, 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide, showed antiproliferative activity, suggesting the relevance of crystal structure studies for similar compounds like N-[4-({[(4-tert-butylphenyl)carbonyl]carbamothioyl}amino)-2-methoxyphenyl]thiophene-2-carboxamide (Lu et al., 2021).

Potential Biological and Pharmaceutical Applications

  • Antimicrobial Activity : Studies on thiophene derivatives, like N-(4-methylphenyl)-2-[[(E)-(4-methylphenyl)methylene]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, have shown significant antimicrobial activity. This suggests potential applications for N-[4-({[(4-tert-butylphenyl)carbonyl]carbamothioyl}amino)-2-methoxyphenyl]thiophene-2-carboxamide in developing antimicrobial agents (Bhattacharjee et al., 2012).

  • Antinociceptive Properties : Related compounds like N-substituted 4-aryl-4-oxo-2-[(3-thiophen-2-yl)amino]but-2-enamides have been studied for their antinociceptive activity. This opens avenues for researching pain-relief applications for N-[4-({[(4-tert-butylphenyl)carbonyl]carbamothioyl}amino)-2-methoxyphenyl]thiophene-2-carboxamide (Shipilovskikh et al., 2020).

  • Potential in Cancer Treatment : Amino acid derivatives similar in structure have shown cytotoxicity against cancer cell lines, suggesting the potential of N-[4-({[(4-tert-butylphenyl)carbonyl]carbamothioyl}amino)-2-methoxyphenyl]thiophene-2-carboxamide in cancer research (Kumar et al., 2009).

properties

Product Name

N-[4-({[(4-tert-butylphenyl)carbonyl]carbamothioyl}amino)-2-methoxyphenyl]thiophene-2-carboxamide

Molecular Formula

C24H25N3O3S2

Molecular Weight

467.6 g/mol

IUPAC Name

N-[4-[(4-tert-butylbenzoyl)carbamothioylamino]-2-methoxyphenyl]thiophene-2-carboxamide

InChI

InChI=1S/C24H25N3O3S2/c1-24(2,3)16-9-7-15(8-10-16)21(28)27-23(31)25-17-11-12-18(19(14-17)30-4)26-22(29)20-6-5-13-32-20/h5-14H,1-4H3,(H,26,29)(H2,25,27,28,31)

InChI Key

DPWSSTXIHXLAII-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)NC(=O)C3=CC=CS3)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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